molecular formula C10H5F4N3O2 B1520323 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1240529-31-0

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1520323
CAS RN: 1240529-31-0
M. Wt: 275.16 g/mol
InChI Key: RVQMJWLWOIXXHW-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds, such as trifluoromethylpyridines, are widely used in the pharmaceutical and agrochemical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, 1H, 13C, 11B, and 19F NMR spectroscopy can be used to analyze the structure of trifluoromethoxyphenylboronic acids .


Chemical Reactions Analysis

The chemical reactions of trifluoromethylated compounds can vary widely depending on the specific compound and conditions. For example, some trifluoromethylpyridines are used in the protection of crops from pests .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of fluorine atoms. Fluorine is the most electronegative element in the periodic table, which can affect the compound’s metabolism, pharmacokinetics, and ability to permeate biological tissues .

Scientific Research Applications

Photophysical Properties and Sensing Applications

Research has demonstrated the synthesis of novel heterocyclic compounds exhibiting bright blue fluorescence, excellent quantum yields, and large Stokes shifts. These compounds show sensitivity to structural changes and microenvironment variations, suggesting potential applications as pH sensors and in biological research due to their reversible behavior between acid and alkaline pH values and low toxicity (Safronov et al., 2020). Another study highlighted the synthesis of fluorescent dyes with a rigid pyrazoolympicene backbone, showcasing their potential as sensors in strongly acidic environments due to significant emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).

Molecular Interactions and Structural Analysis

The synthesis of 1,2,4-triazole derivatives with a 2-fluorophenyl substituent has provided insights into long-range fluorine-proton coupling, contributing to the understanding of molecular structures and interactions. This research has implications for the design of compounds with specific magnetic resonance properties (Kane et al., 1995).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some trifluoromethylated compounds have antimicrobial activity, possibly due to their interaction with adenosine monophosphate .

Future Directions

The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . This suggests that there may be many novel applications of trifluoromethylated compounds in the future .

properties

IUPAC Name

1-(2-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQMJWLWOIXXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
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1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

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